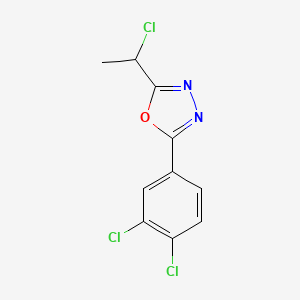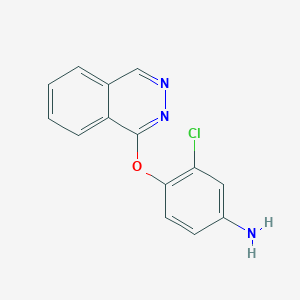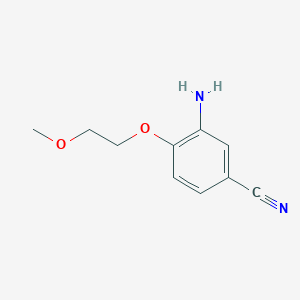![molecular formula C10H15N3O2 B1371132 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1155065-00-1](/img/structure/B1371132.png)
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . For instance, pyrrolidine derivatives can be synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of “1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the compound can be solved using programs like SHELXT-2014 .Aplicaciones Científicas De Investigación
-
Selective Androgen Receptor Modulators (SARMs)
- Application : Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
- Methods : The synthesis involved optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Results : The resulting 4-(pyrrolidin-1-yl)benzonitrile derivatives showed potential as SARMs .
-
Pyrrolidine-Triazole-Aurone Hybrids
- Application : Pyrrolidine-triazole-aurone hybrids have been synthesized and studied for their effects on digestive enzymes .
- Methods : The synthesis involved creating a library of novel pyrrolidine-triazole-aurone hybrids .
- Results : The compounds exhibited varying effects on digestive enzymes, with activation of trypsin and amylase, and significant inhibition of the lipase enzyme . These results suggest potential applications as anti-inflammatory and anti-obesity agents .
-
Pyrrolidin-2-ones in Alkaloid Synthesis
- Application : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
- Methods : The synthesis involves the use of pyrrolidin-2-ones as building blocks in the construction of complex alkaloid structures .
- Results : The resulting alkaloids have diverse biological activities, making this an important application of pyrrolidin-2-ones .
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- Application : A method for the synthesis of 1,5-substituted pyrrolidin-2-ones has been developed .
- Methods : This method includes isolation and purification of the intermediate azides; a simpler and general approach to the synthesis of 1,5-disubstituted pyrrolidin-2-ones can be developed based on the reaction of donor–acceptor cyclopropanes with the corresponding primary amines .
- Results : The resulting 1,5-substituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .
Propiedades
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPLVAHKTNKIOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

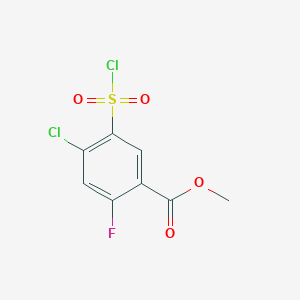
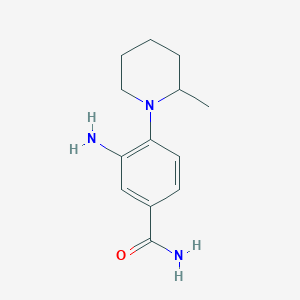
![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)
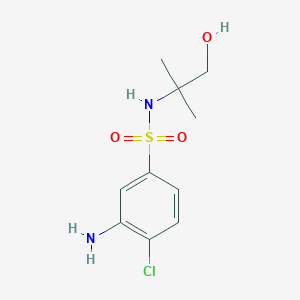
![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)
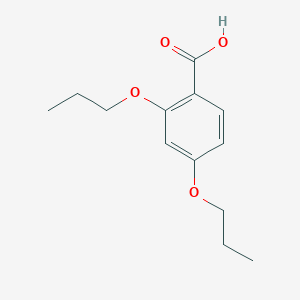
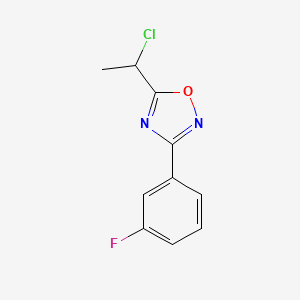

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
